4-(4-Guanidinobenzoyloxy)phenylacetate

Vue d'ensemble

Description

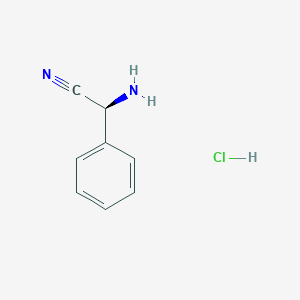

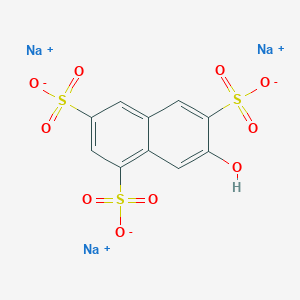

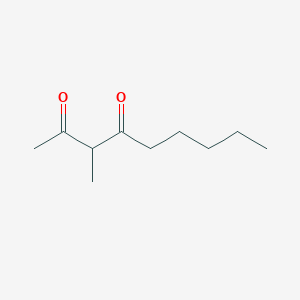

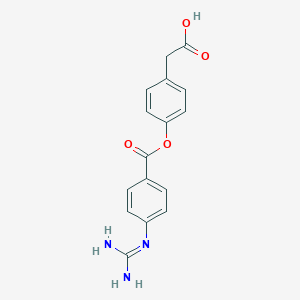

“4-(4-Guanidinobenzoyloxy)phenylacetate” is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other names such as “4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid” and “FOY 251 free base” among others .

Molecular Structure Analysis

The molecular weight of “4-(4-Guanidinobenzoyloxy)phenylacetate” is 313.31 g/mol . Its InChIKey is XTKGXPFBKPYFDW-UHFFFAOYSA-N . The compound’s structure has been examined using quantum mechanics/molecular mechanics molecular dynamic (QM/MM MD) simulations .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 313.10625597 g/mol .Applications De Recherche Scientifique

Electrospray Ionization Tandem Mass Fragmentation

This study investigates the fragmentation patterns of 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), identifying its degradation product from camostat. It reveals the cleavage patterns and the formation of fragment ions in both positive and negative ion modes, offering insights into the chemical behavior of GBPA under collision-induced dissociation conditions (Kwon et al., 2011).

Stability of Oral Insulin Against Protease Degradation

The study explores the use of 4-(4-guanidinobenzoyloxy)phenylacetate in enhancing the stability of oral insulin against protease degradation. It demonstrates how the conjugation of this compound to the backbone of poly (γ-glutamic acid) and the subsequent formation of nanoparticles could inhibit trypsin activity, thereby improving the stability of insulin against protease degradation (Chen et al., 2015).

Detoxification Fabric Against Nerve Gas Agents

This research elaborates on the use of guanidine-functionalized polymers, including a derivative of 4-(4-guanidinobenzoyloxy)phenylacetate, for the decontamination of chemical warfare agents. It highlights the effectiveness of these polymers in hydrolyzing toxic organophosphates, demonstrating their potential as materials for protecting against chemical warfare agents (Ying et al., 2017).

Chemical Structure-Biological Activity Models

This review focuses on the medicinal chemistry applications, discussing the qualitative and quantitative models of chemical structure-biological activity relationships. It highlights the role of guanidino-containing compounds, such as 4-(4-guanidinobenzoyloxy)phenylacetate, in understanding the focused interaction/therapy of these compounds on biological sites (Putz et al., 2016).

Peroxynitrite-induced Reactions of DNA

This study investigates the formation of 5-guanidino-4-nitroimidazole, a reaction product of peroxynitrite with guanine in DNA, highlighting the potential implications of such modifications in pathological conditions and diseases. It also discusses the stability and impact of this modification on DNA repair and replication processes, shedding light on the interactions and potential biological consequences of 4-(4-guanidinobenzoyloxy)phenylacetate-related structures (Gu et al., 2002).

Orientations Futures

A study has attempted to form a novel nanoparticle by covalently conjugating 4-(2-(2-aminoethylamino)-2-oxoethyl)phenyl 4-guanidinobenzoyloxy (FOY-251), an active derivative of camostat mesylate, to the backbone of poly (γ-glutamic acid) (γ-PGA), in order to improve insulin stability against protease . This suggests potential future directions in the field of oral insulin delivery.

Propriétés

IUPAC Name |

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKGXPFBKPYFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Guanidinobenzoyloxy)phenylacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.